5-Carboxyfluorescein

Overview

Description

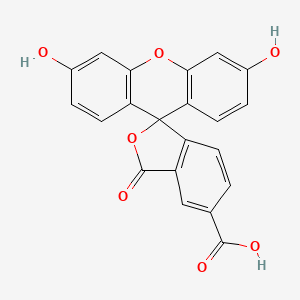

5-Carboxyfluorescein (5-FAM) is a fluorescein derivative with a carboxylic acid functional group at the 5-position of the xanthene ring (Fig. 1). It is widely used as a fluorescent label for biomolecules, including peptides, proteins, and nucleic acids, due to its high quantum yield, water solubility, and compatibility with argon-ion lasers (488 nm excitation) . Its excitation and emission maxima are 492 nm and 518 nm, respectively, making it suitable for applications in fluorescence microscopy, flow cytometry, and enzyme activity assays . Unlike its isomer mixture counterpart, 5(6)-carboxyfluorescein (a blend of 5- and 6-carboxy isomers), 5-FAM is a single-isomer derivative, ensuring consistent spectral properties and labeling efficiency .

Preparation Methods

Condensation and Fractional Crystallization

Resorcinol-4-Carboxyphthalic Anhydride Condensation

The cornerstone synthesis involves heating resorcinol (1,3-dihydroxybenzene) with 4-carboxyphthalic anhydride in methanesulfonic acid at 85°C for 24 hours. This Brønsted acid-catalyzed reaction proceeds via electrophilic aromatic substitution, where the anhydride’s carbonyl groups activate the phthalic moiety for attack by resorcinol’s electron-rich aromatic ring. The reaction yields approximately a 1:1 mixture of 5- and 6-carboxyfluorescein methanesulfonate adducts (2a and 2b), which are separable due to divergent solubility profiles.

Work-Up and Crystallization

Post-reaction, the crude product is precipitated into ice water, filtered, and dried. Fractional crystallization exploits the differential solubility of regioisomers:

- Methanol-Hexane System : Preferentially isolates the 6-carboxy isomer (2b) with >98% purity after two recrystallizations.

- Ethanol-Hexane System : Favors crystallization of the 5-carboxy isomer (2a), achieving comparable purity.

Yields from a 25 g scale reaction typically reach 32% for 5-carboxyfluorescein and 40% for its 6-isomer, though iterative recrystallization of mother liquors can enhance total output.

Alternative Synthetic Routes

Lactone Intermediate Strategy

Early approaches relied on lactonization of diester precursors to separate regioisomers. For example, treatment of 3-carboxyfluorescein derivatives with pivolyl chloride forms lactones (e.g., compound A), which are separable via fractional distillation or crystallization. However, this method faces reproducibility challenges, as lactone formation is sensitive to steric and electronic effects, often leading to incomplete cyclization.

Solid-Phase Peptide Synthesis (SPPS) Building Blocks

This compound serves as a fluorophore in Förster resonance energy transfer (FRET) peptides. The Fmoc-Lys(5-Fam) building block, used in SPPS, is synthesized via:

- Copper Complexation : L-lysine is refluxed with basic cupric carbonate to form a copper-lysine complex, protecting the ε-amino group.

- Carbodiimide Coupling : this compound is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled to the α-amino group.

- Fmoc Protection : The lysine-fluorescein conjugate is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) groups, yielding a shelf-stable building block.

This route achieves 31.5% overall yield and >95% purity after reversed-phase chromatography.

Derivatization and Active Ester Preparation

Succinimidyl and Pentafluorophenyl Esters

For bioconjugation, this compound is activated to NHS or pentafluorophenyl (PFP) esters:

- EDC/NHS Activation : A mixture of 5- and 6-carboxyfluorescein is treated with EDC and N-hydroxysuccinimide (NHS) in anhydrous DMF, generating active esters separable via HPLC.

- PFP Esters : Pentafluorophenol and EDC in dichloromethane yield PFP esters, which exhibit enhanced stability in aqueous buffers compared to NHS esters.

Regioisomeric esters are resolvable using C18 reverse-phase columns with triethylamine-acetic acid mobile phases.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% triethylamine/acetate buffer, acetonitrile gradient) distinguishes 5- and 6-carboxyfluorescein with baseline separation (Rt = 12.1 vs. 13.4 min). Preparative HPLC, though effective, is cost-prohibitive for multi-gram scales, justifying crystallization-based protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR in NaOD/D2O reveals distinct aromatic patterns:

- This compound : Doublet at δ 6.56 ppm (J = 2.47 Hz, 2H).

- 6-Carboxyfluorescein : Multiplet at δ 6.70–6.90 ppm.

Methanesulfonate adducts show downfield shifts due to sulfonic acid’s electron-withdrawing effects.

Industrial-Scale Considerations

Patent-Based Methodologies

WO2015169854A1 discloses a scalable process using trimellitic anhydride and resorcinol in methanesulfonic acid, followed by ethanol reflux and water precipitation. Key advantages include:

- Reduced Chromatography : Crystallization replaces HPLC, cutting costs.

- High Throughput : Batches exceeding 100 g are feasible with 70–80% combined yields.

Solvent Recovery and Waste Management

Industrial workflows emphasize solvent recycling, particularly hexane and methanol, to minimize environmental impact. Methanesulfonic acid, though corrosive, is preferred over ZnCl2 or H2SO4 due to easier neutralization and lower metal waste.

Chemical Reactions Analysis

Derivatization via Carboxyl Group Activation

The carboxyl group at position 5 enables covalent attachment to biomolecules through activation with carbodiimide-based coupling reagents:

-

Example : In peptide synthesis, 5-FAM reacts with lysine residues using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. This method achieved >90% conjugation efficiency in FRET-based triple-helical peptide substrates .

-

Kinetic Data : Hydrolysis rates of FAM-labeled substrates by MMP-1 and MMP-13 were 2.3 ± 0.1 μM/s and 1.8 ± 0.2 μM/s, respectively, demonstrating superior stability compared to FITC conjugates .

Conjugation to Biomolecules

5-FAM is extensively used to label peptides, proteins, and nucleotides, offering enhanced photostability over FITC:

-

Comparative Stability : FAM-protein conjugates retained 95% fluorescence intensity after 72 hours under physiological conditions, outperforming FITC (57% retention) .

pH-Dependent Fluorescence Modulation

The carboxyl group’s protonation state governs fluorescence intensity:

| pH | Fluorescence Intensity | Mechanism |

|---|---|---|

| <6.0 | Low | Protonated carboxyl group quenches xanthene |

| >7.5 | High | Deprotonated carboxyl enhances conjugation |

Cross-Linking for Sensor Fabrication

Immobilization strategies using 5-FAM-BSA conjugates:

| Method | Matrix | Response Time | Lifespan |

|---|---|---|---|

| Glutaraldehyde cross-linking | Glass surfaces | <30 s | >200 cycles |

| Sol-gel entrapment | ORMOCER | <60 s | >150 cycles |

Direct Conjugation to L-Lysine

-

Reactants : 5-FAM (1 eq), L-lysine (1 eq), DIC/HOAt (1.1 eq each)

-

Conditions : 0–4°C for 2 h, then RT overnight

-

Yield : 82% (HPLC purity >95%)

Analytical Validation

This comprehensive analysis demonstrates this compound’s versatility in bioconjugation and sensing, driven by its well-characterized reactivity and robust fluorescence properties. Its superiority over FITC in long-term stability and conjugation efficiency makes it indispensable in modern biochemical assays.

Scientific Research Applications

Fluorescent Probes in Biological Research

1.1 Thymopoietin Receptor Studies

5-Carboxyfluorescein has been employed as a fluorescent probe in the study of thymopoietin receptors. A study demonstrated that a C-terminally labeled thymopentin (TP5-FAM) using 5-CF could bind specifically to human lymphoid cell lines, indicating its potential for studying receptor-ligand interactions in immunology. The binding affinity was characterized with a dissociation constant () of 33 µM, showcasing its utility in receptor characterization and cellular studies .

1.2 Drug Transport Studies

Recent research identified 5-CF as a substrate for the SLC46A3 transporter, which plays a crucial role in drug efficacy by mediating endocytosis pathways. The study utilized 5-CF in fluorescence-based assays to evaluate drug interactions and transport mechanisms, highlighting its importance in pharmacological research .

| Application | Description | Reference |

|---|---|---|

| Thymopoietin Receptor Binding | Used as a probe to study receptor-ligand interactions | |

| Drug Transport Mechanism | Evaluated SLC46A3 function using 5-CF |

Enhancement Techniques for Fluorescence

2.1 Plasmonic Enhancement

Fluorescence enhancement techniques have significantly increased the sensitivity of assays using 5-CF. A study demonstrated that coupling 5-CF with bimetallic plasmonic substrates (gold-silver) achieved a fluorescence enhancement factor of up to 46.5-fold at optimal concentrations. This advancement allows for more sensitive detection methods in biochemical assays, facilitating applications in diagnostics and environmental monitoring .

| Enhancement Technique | Fluorescence Factor | Reference |

|---|---|---|

| Bimetallic Plasmonic Coupling | 46.5-fold enhancement |

Applications in Drug Delivery Systems

3.1 Liposome-Based Delivery

This compound is also used as a fluorescent marker in liposome-based drug delivery systems. These systems have shown improved drug delivery efficiency and reduced side effects in clinical trials. By incorporating 5-CF into liposomal formulations, researchers can track the distribution and release of therapeutic agents, enhancing the understanding of pharmacokinetics and biodistribution .

Toxicity and Viability Assays

4.1 Cell Viability Studies

In toxicity assessments, 5-CF has been utilized alongside other fluorescent dyes to evaluate cell viability and membrane integrity in various cell types, including primary hepatocytes from rainbow trout. This application demonstrates its role in environmental toxicology and pharmacology, providing insights into cellular responses to toxic compounds .

Mechanism of Action

The mechanism of action of 5-Carboxyfluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is used to track and visualize biological processes. The molecular targets include intracellular molecules, where it covalently binds to amine groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5(6)-Carboxyfluorescein

- Structural Differences : 5(6)-Carboxyfluorescein contains both 5- and 6-carboxy isomers, whereas 5-FAM is a pure 5-carboxy isomer. This mixture can lead to variability in fluorescence intensity and labeling efficiency .

- Applications : The isomer mixture is used in membrane permeability studies, as it is membrane-impermeant. However, its heterogeneity limits its use in precision applications requiring reproducible spectral outputs .

Key Data :

Property 5-FAM 5(6)-Carboxyfluorescein Purity >97% (single isomer) ~90% (isomer mixture) Excitation/Emission 492/518 nm 492/514 nm Membrane Permeability Impermeant Impermeant Primary Use Biomolecule labeling Membrane studies

5-Carboxyfluorescein Diacetate (5-CFDA)

- Structural Differences : 5-CFDA is a diacetylated, membrane-permeant precursor of 5-FAM. Intracellular esterases hydrolyze the acetate groups to release 5-FAM .

- Applications : Used in cell viability and proliferation assays (e.g., CFDA-AM). Unlike 5-FAM, 5-CFDA can passively cross cell membranes .

Key Data :

Property 5-FAM 5-CFDA Form Active fluorophore Pro-fluorophore Solubility Water-soluble Organic solvent-soluble Cellular Localization Cytosolic Requires esterase cleavage

Comparison with Functionally Similar Fluorescein Derivatives

CMNB-Caged Fluorescein

- Functional Differences : CMNB-caged fluorescein is a photoactivatable compound that releases a fluorescein derivative upon UV irradiation. The released product has spectral properties similar to 5-FAM but requires light activation for functionality .

- Applications : Enables spatiotemporal control in live-cell imaging, unlike constitutively fluorescent 5-FAM .

5-(and-6)-Carboxy-2',7'-Dichlorofluorescein

- Structural Differences : Chlorine substitutions at the 2' and 7' positions lower its pKa (~4.5 vs. 6.4 for 5-FAM), making it less pH-sensitive in acidic environments .

- Applications : Preferred for studies in acidic organelles (e.g., lysosomes) or low-pH extracellular environments .

JOE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein)

- Spectral Differences : Emission maximum at 548 nm (vs. 518 nm for 5-FAM), enabling multiplexing with 5-FAM in dual-labeling experiments .

- Applications : Used in DNA sequencing and FRET-based assays where distinct emission channels are required .

Comparison with Non-Fluorescein Dyes

TAMRA (Tetramethylrhodamine)

- Structural Differences : Rhodamine-based dye with excitation/emission maxima at 555/580 nm, offering red-shifted fluorescence compared to 5-FAM .

- Applications : Ideal for multiplexing and reducing autofluorescence in tissue imaging .

PicoGreen and YOYO

- Functional Differences : These cyanine dyes bind dsDNA with high affinity, whereas 5-FAM requires covalent conjugation .

- Applications : Nucleic acid quantification without chemical modification .

Data Tables

Table 1: Spectral and Functional Properties

| Compound | Excitation (nm) | Emission (nm) | pKa | Key Application |

|---|---|---|---|---|

| This compound | 492 | 518 | 6.4 | Biomolecule labeling |

| 5(6)-Carboxyfluorescein | 492 | 514 | 6.4 | Membrane permeability |

| 5-CFDA | 492 | 518 | 6.4 | Cell tracking |

| CMNB-caged fluorescein | 492 | 518 | 6.4 | Photoactivated release |

| Dichlorofluorescein | 504 | 529 | 4.5 | Acidic environments |

| JOE | 520 | 548 | 4.5 | DNA sequencing |

| TAMRA | 555 | 580 | - | Multiplex imaging |

Biological Activity

5-Carboxyfluorescein (5-FAM) is a fluorescent dye widely used in biological research due to its unique optical properties and versatility in various applications. This article explores the biological activity of 5-FAM, focusing on its applications in cellular studies, its impact on peptide activity, and its role in fluorescence-based assays.

This compound has an excitation wavelength of approximately 490 nm and an emission wavelength of about 520 nm, making it suitable for a range of fluorescence applications. Its high extinction coefficient enhances sensitivity in assays, particularly in high-throughput screening (HTS) and cell-based assays . The compound is often utilized as a labeling agent for peptides and proteins, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry.

Impact on Peptide Activity

Recent studies have highlighted how the choice of fluorophore can significantly influence the biological activity of labeled peptides. A comprehensive study examined various fluorophores attached to blood-brain barrier (BBB) peptide shuttles and antimicrobial peptides. It was found that 5-FAM, along with other fluorophores, modulated peptide efficacy, toxicity, and cellular uptake when compared to unlabeled peptides. This underscores the necessity for careful selection of fluorophores in experimental designs to avoid biasing results .

Case Studies and Research Findings

- Fluorescence Enhancement : Research demonstrated that coupling 5-FAM with surface plasmons significantly enhanced its fluorescence emission. This enhancement allows for more sensitive detection methods in biological assays .

- Enzymatic Activity Assays : In studies involving enzymatic reactions, 5-FAM was used to monitor hydrolysis rates through changes in fluorescence intensity. The kinetic parameters were calculated using various linear regression models, showcasing the compound's utility in enzyme kinetics .

- Toxicity Studies : The use of 5-FAM in toxicity assessments has been documented, where it served as a marker for cell viability and membrane integrity. In one study involving topical application of compounds, 5-FAM was used to evaluate skin permeation and free radical scavenging activities .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal excitation/emission wavelengths for 5-Carboxyfluorescein in fluorescence microscopy?

- This compound exhibits excitation/emission maxima at 492/518 nm in aqueous buffers (pH 9) . However, these values may shift slightly depending on solvent polarity and pH. For example, in methanol, the excitation peak shifts to 290 nm . Researchers should calibrate instrumentation using control samples under their specific experimental conditions to account for environmental variability.

Q. How should this compound be stored to maintain stability?

- Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Solutions in DMSO or water should be aliquoted and stored at -20°C , avoiding freeze-thaw cycles to minimize photodegradation . Purity (>97%) and batch-specific stability data should be verified via Certificates of Analysis (COA) provided by suppliers .

Q. What is the recommended protocol for conjugating this compound to biomolecules via primary amines?

- Use carbodiimide crosslinkers (e.g., EDC) to activate the carboxylic acid group of this compound. React with target amines (e.g., lysine residues) at pH 4.5–7.4 for 1–2 hours. Purify conjugates via size-exclusion chromatography to remove unreacted dye, which can cause background noise .

Advanced Research Questions

Q. How can researchers resolve conflicting fluorescence data when using this compound in complex biological systems (e.g., cell lysates)?

- Fluorescence quenching may occur due to interactions with metal ions (e.g., Zn²⁺, Cu²⁺) or pH shifts. For example, metalloprotease assays require chelating agents (e.g., EDTA) to stabilize fluorescence signals . Validate results by comparing with orthogonal methods (e.g., HPLC) and conducting pH titrations to identify optimal buffer conditions .

Q. What experimental controls are critical for validating this compound-based drug delivery systems (e.g., ZIF-8 nanoparticles)?

- Include:

- Blank nanoparticles (without dye) to assess autofluorescence.

- Free this compound to quantify encapsulation efficiency.

- pH-sensitive release studies to confirm controlled drug delivery, as fluorescence intensity correlates with release kinetics . For example, ZIF-8/5-FU@FA-CHI-5-FAM systems showed pH-dependent release in tumor microenvironments .

Q. How does pH affect this compound fluorescence in amyloid-β aggregation studies?

- At pH 2.7 , this compound-labeled Aβ forms large aggregates (hydrodynamic radius >100 nm), reducing fluorescence due to self-quenching. At pH 6.9–11 , disaggregation increases fluorescence intensity. Use CONTIN analysis to correlate diffusion coefficients with aggregation states and validate via TEM .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-based assays?

- Document batch-specific properties (e.g., purity, solvent composition) and environmental conditions (e.g., temperature, buffer ionic strength). For cell imaging, pre-incubate cells with esterase inhibitors to prevent premature hydrolysis of acetoxymethyl (AM) esters .

Q. What strategies mitigate photobleaching in long-term imaging experiments?

- Use antifade reagents (e.g., ProLong Diamond) and minimize light exposure. For quantitative assays, normalize fluorescence to a co-stained internal standard (e.g., DAPI) .

Q. Contradictions and Troubleshooting

Q. Why do solubility values for this compound vary across studies (e.g., 31 mg/mL vs. 5 mg/mL in DMSO)?

- Solubility depends on purity, solvent grade, and hydration state. Anhydrous DMSO (≥99.9%) dissolves this compound at ≥31 mg/mL , while lower-grade solvents may require sonication or heating. Always reference COA data and validate solubility empirically .

Q. How to address discrepancies in fluorescence intensity between this compound and its diacetate derivative (5-CFDA)?

- 5-CFDA requires intracellular esterase hydrolysis to emit fluorescence. In low-esterase cell types (e.g., dormant bacteria), use pre-loaded this compound or optimize loading protocols (e.g., electroporation) .

Q. Safety and Compliance

Q. What PPE is required when handling this compound?

- Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation. In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Properties

IUPAC Name |

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.